![molecular formula C14H13ClN2O5S B2946700 N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide CAS No. 1333511-97-9](/img/structure/B2946700.png)
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide is a chemical compound characterized by its unique structure, which includes a chloropyridine ring, a sulfonyl group, and a dimethoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the chlorination of pyridine to introduce the chloro group at the 6-position. Subsequent steps include the introduction of the sulfonyl group and the formation of the benzamide moiety. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions: N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide is used as a tool to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it valuable in understanding biological processes.
Medicine: In the medical field, this compound has shown potential as a therapeutic agent. Its anti-inflammatory and analgesic properties are being explored for the development of new drugs to treat various conditions.
Industry: In industry, this compound is used in the production of agrochemicals and pharmaceuticals. Its chemical stability and reactivity make it suitable for large-scale manufacturing processes.
作用機序
The mechanism by which N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in this interaction, enhancing the compound's affinity for its targets. The exact pathways and molecular targets involved depend on the specific application and biological context.
類似化合物との比較
N-[(6-chloropyridin-3-yl)methyl]methylamine
N-[(6-chloropyridin-3-yl)methyl]-N-methylacetimidamide
(6-chloropyridin-3-yl)boronic acid
Uniqueness: N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds
特性
IUPAC Name |
N-(6-chloropyridin-3-yl)sulfonyl-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5S/c1-21-11-5-3-9(7-12(11)22-2)14(18)17-23(19,20)10-4-6-13(15)16-8-10/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENXURVHXDDVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)
![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)
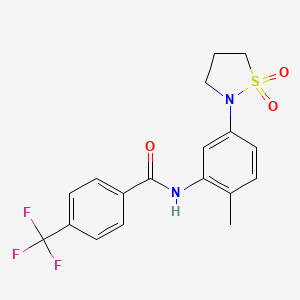
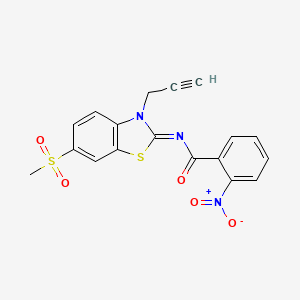
![Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2946624.png)
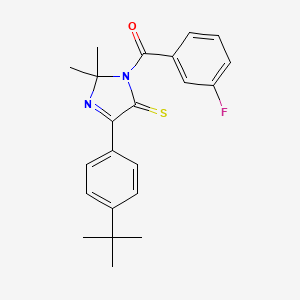
![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)
![3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2946627.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2946630.png)
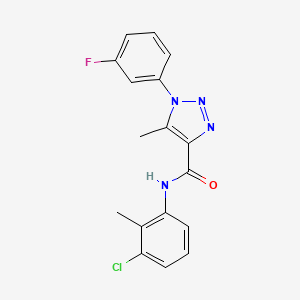
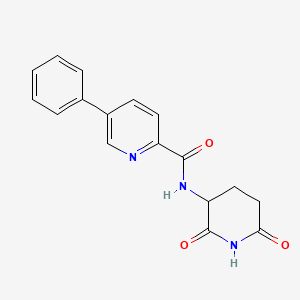
![2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2946637.png)
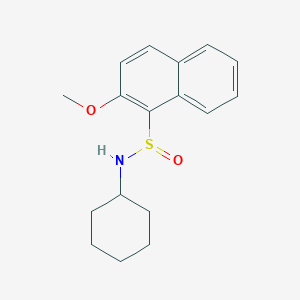
![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2946640.png)
